molecular formula C6H13NO3S B8448896 1-Methylpyrrolidin-3-yl methanesulfonate

1-Methylpyrrolidin-3-yl methanesulfonate

Cat. No.: B8448896
M. Wt: 179.24 g/mol
InChI Key: ZLSJKTQPVNLALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpyrrolidin-3-yl methanesulfonate is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) methanesulfonate

InChI

InChI=1S/C6H13NO3S/c1-7-4-3-6(5-7)10-11(2,8)9/h6H,3-5H2,1-2H3

InChI Key

ZLSJKTQPVNLALJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-1-methylpyrroldine (0.543 mL, 4.94 mmol) was dissolved in DCM (10 mL) and cooled to 0° C. Et3N (0.827 mL, 5.93 mmol), methanesulfonyl chloride (0.421 mL, 5.44 mmol) and DMAP (0.006 g, 0.05 mmol) were added and the mixture was stirred for 16 hours at room temperature. The mixture was diluted with CHCl3 (5 mL) and washed with sat. NaHCO3 (5 mL) and water (2×5 mL). The organic layer was concentrated in vacuo to give the title compound A22 as a yellow oil (0.717 g, 81% yield). 1H NMR (300 MHz, CDCl3) δ 1.85-2.24 (m, 6H), 2.38-2.74 (m, 3H), 2.76-2.91 (m, 3H), 4.95 (m, 1H).
Quantity
0.543 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.827 mL
Type
reactant
Reaction Step Two
Quantity
0.421 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.006 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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